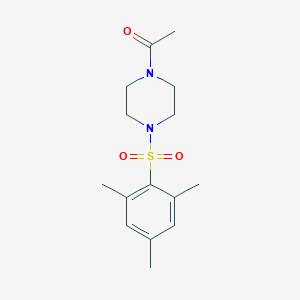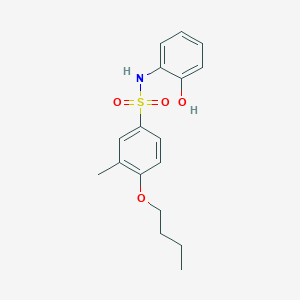
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide, also known as DPA-714, is a compound that has gained significant attention in the scientific community due to its potential use in medical research. DPA-714 is a selective ligand for the translocator protein (TSPO), which is primarily located in the outer mitochondrial membrane of cells. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and neurodegeneration. The purpose of
作用机制
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide acts as a selective ligand for TSPO, binding to a specific site on the protein. TSPO is involved in the transport of cholesterol into mitochondria, as well as in the regulation of mitochondrial function and apoptosis. TSPO has also been implicated in the modulation of immune responses, particularly in the activation of microglia. By binding to TSPO, 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide can modulate these processes, leading to potential therapeutic effects.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide can inhibit the production of pro-inflammatory cytokines in activated microglia, suggesting a potential anti-inflammatory effect. 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disease, potentially through the modulation of mitochondrial function and apoptosis.
实验室实验的优点和局限性
One of the main advantages of using 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide in lab experiments is its selectivity for TSPO. This allows for specific targeting of microglial activation, which is implicated in a variety of pathological processes. Additionally, 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide has a high affinity for TSPO, allowing for sensitive detection in imaging studies. However, one limitation of using 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide is its potential toxicity at high doses, which may limit its use in certain experiments.
未来方向
There are several potential future directions for 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide research. One area of interest is the development of more specific TSPO ligands, which may have greater selectivity and lower toxicity than 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide. Additionally, 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide may have potential applications in the treatment of neuroinflammatory and neurodegenerative diseases, either through direct administration or as a tool for monitoring disease progression. Further research is needed to fully understand the potential therapeutic applications of 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide and other TSPO ligands.
合成方法
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-pyridinecarboxamide in the presence of a base such as triethylamine. Another method involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-pyridinecarboxylic acid, followed by the addition of an amine such as diethylamine. Both methods result in the formation of 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide with high purity and yield.
科学研究应用
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide has been extensively studied for its potential use in medical research, particularly in the field of neuroimaging. TSPO is upregulated in activated microglia, which are involved in neuroinflammation and neurodegeneration. As such, 3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide has been used as a radioligand for positron emission tomography (PET) imaging to visualize microglial activation in vivo. This has potential applications in the diagnosis and monitoring of neuroinflammatory and neurodegenerative diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
属性
产品名称 |
3,4-dimethoxy-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
分子式 |
C13H14N2O4S |
分子量 |
294.33 g/mol |
IUPAC 名称 |
3,4-dimethoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O4S/c1-18-11-7-6-10(9-12(11)19-2)20(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15) |
InChI 键 |
VCVFNFQMRYBKHY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)

![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)



![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)
![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)



